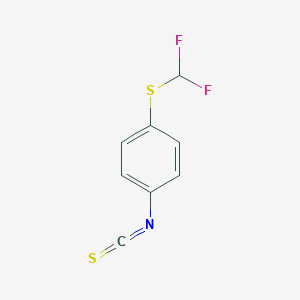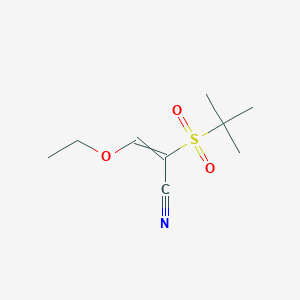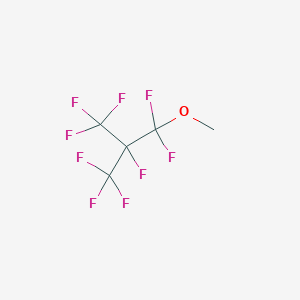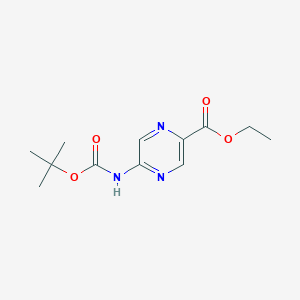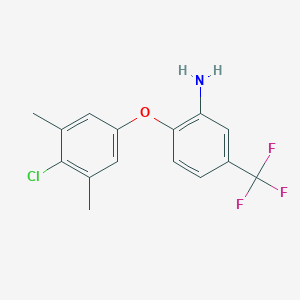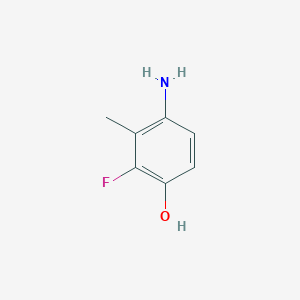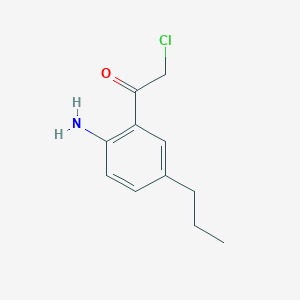
1-(2-Amino-5-propylphenyl)-2-chloro-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-5-propylphenyl)-2-chloro-ethanone, commonly known as APEC, is a synthetic compound that has been widely studied for its potential applications in the field of neuroscience research. APEC is a potent and selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine and other neurotransmitters in the brain.
作用機序
APEC works by selectively inhibiting the activity of 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone, which is responsible for the breakdown of dopamine and other neurotransmitters in the brain. By inhibiting the activity of 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone, APEC increases the levels of dopamine in the brain, which can improve motor function and cognitive performance.
Biochemical and Physiological Effects:
APEC has been shown to increase dopamine levels in the brain, which can improve motor function and cognitive performance. APEC has also been studied for its potential neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using APEC in lab experiments is its selectivity for 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone, which allows researchers to study the specific effects of inhibiting this enzyme. APEC is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using APEC in lab experiments is its potential toxicity, which can vary depending on the dose and duration of treatment.
将来の方向性
There are many potential future directions for research on APEC, including its use as a potential treatment for Parkinson's disease and other neurological disorders. APEC may also have applications in the field of cognitive enhancement and neuroprotection. Further studies are needed to fully understand the biochemical and physiological effects of APEC and its potential therapeutic applications.
合成法
APEC can be synthesized using a variety of methods, including the reaction of 2-amino-5-propylphenol with ethyl chloroacetate, followed by reduction with sodium borohydride and chlorination with thionyl chloride. Another method involves the reaction of 2-amino-5-propylphenol with ethyl 2-chloroacetate, followed by reduction with lithium aluminum hydride and chlorination with thionyl chloride.
科学的研究の応用
APEC has been used extensively in scientific research to study the role of 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone in the brain and its potential implications for the treatment of neurological disorders such as Parkinson's disease. APEC has been shown to increase dopamine levels in the brain by inhibiting the breakdown of dopamine by 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone, which is responsible for the degradation of dopamine. APEC has also been studied for its potential neuroprotective effects and its ability to enhance cognitive function.
特性
CAS番号 |
164788-92-5 |
|---|---|
製品名 |
1-(2-Amino-5-propylphenyl)-2-chloro-ethanone |
分子式 |
C11H14ClNO |
分子量 |
211.69 g/mol |
IUPAC名 |
1-(2-amino-5-propylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C11H14ClNO/c1-2-3-8-4-5-10(13)9(6-8)11(14)7-12/h4-6H,2-3,7,13H2,1H3 |
InChIキー |
DABCBDWHSSYTSU-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C=C1)N)C(=O)CCl |
正規SMILES |
CCCC1=CC(=C(C=C1)N)C(=O)CCl |
同義語 |
Ethanone, 1-(2-amino-5-propylphenyl)-2-chloro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



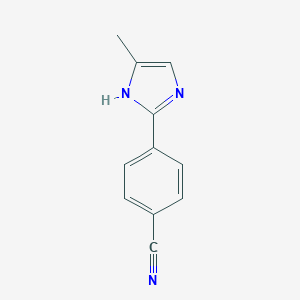
![1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B68900.png)




